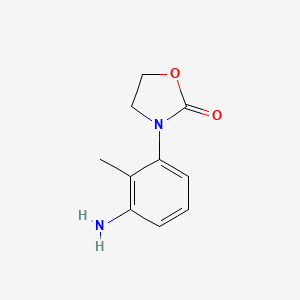

3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

3-(3-amino-2-methylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-8(11)3-2-4-9(7)12-5-6-14-10(12)13/h2-4H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOZERHZOSDAHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCOC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Introduction

The oxazolidinone class of compounds has garnered significant attention in medicinal chemistry, most notably for its potent antibacterial activity.[1][2] The compound 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a substituted aryl oxazolidinone, represents a molecule of interest for further investigation and development. Understanding its fundamental physicochemical properties is a critical prerequisite for any research and development endeavor, from assessing its potential as a drug candidate to designing appropriate formulations.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Furthermore, in the absence of complete experimental data in the public domain, this document outlines detailed, field-proven methodologies for the systematic determination of its key chemical and physical characteristics. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity.

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₂N₂O₂[3]

-

CAS Number: 1042623-20-0[3]

-

Canonical SMILES: Cc1c(N)cccc1N2CCOC2=O

The structure combines a substituted phenyl ring with an oxazolidinone moiety. The presence of an amino group and a methyl group on the phenyl ring, along with the oxazolidinone core, will dictate the molecule's polarity, hydrogen bonding capacity, and overall conformation, which in turn influence its macroscopic properties.

Known and Predicted Physicochemical Properties

A combination of data from chemical suppliers and computational predictions provides a preliminary profile of the compound.

| Property | Value | Source |

| Molecular Weight | 192.21 g/mol | ChemScene[3], CymitQuimica |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | ChemScene[3] |

| Predicted logP (XLogP3) | 1.53 | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

| Purity | ≥95% (as supplied by some vendors) | ChemScene[3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | ChemScene[3] |

These predicted values suggest that the molecule possesses moderate lipophilicity and a reasonable polar surface area, which are important considerations for its potential pharmacokinetic profile. However, experimentally determined values are essential for accurate assessment.

Experimental Determination of Physicochemical Properties: A Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

Part 1: Structural Confirmation and Purity Analysis

Before measuring any physical properties, it is imperative to confirm the identity and purity of the supplied material.

1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound. By separating the sample into its components, we can quantify the main peak (the target compound) relative to any impurities.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape for the amine). For example, start with 10% acetonitrile and ramp up to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm, with a photodiode array detector to assess peak purity).

-

Sample Preparation: Prepare a stock solution in methanol or DMSO (e.g., 1 mg/mL) and dilute to an appropriate concentration for injection.

-

Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

1.2. Spectroscopic Analysis for Structural Verification

-

Rationale: A suite of spectroscopic techniques provides unambiguous confirmation of the molecular structure.

-

Methodologies:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR will confirm the number and connectivity of protons. Expected signals would include aromatic protons, the methyl group singlet, the amine protons, and the two diastereotopic methylene groups of the oxazolidinone ring.

-

¹³C NMR will confirm the number of unique carbon atoms.

-

2D NMR (COSY, HSQC) can be used to definitively assign proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable technique. In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 192.21. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million.

-

-

Infrared (IR) Spectroscopy:

-

Key expected stretches include the C=O of the carbamate (~1750 cm⁻¹), N-H stretches of the primary amine (~3300-3500 cm⁻¹), and C-O stretches of the oxazolidinone ring.

-

-

Part 2: Determination of Fundamental Physicochemical Properties

2.1. Melting Point (MP)

-

Rationale: The melting point is a fundamental physical property that gives an indication of purity and lattice energy. For the parent compound, 3-amino-2-oxazolidinone, the melting point is in the range of 65-67 °C.[4] The addition of the substituted phenyl group is expected to increase the melting point due to increased molecular weight and potential for intermolecular interactions.

-

Methodology (Differential Scanning Calorimetry - DSC):

-

Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Crimp the pan and place it in the DSC instrument alongside an empty reference pan.

-

Heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

-

2.2. Aqueous Solubility

-

Rationale: Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The presence of both a lipophilic phenyl ring and polar amine and oxazolidinone groups suggests that solubility will be pH-dependent.

-

Methodology (Thermodynamic Shake-Flask Method):

-

Prepare buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Add an excess amount of the solid compound to each buffer in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, filter or centrifuge the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

-

2.3. Ionization Constant (pKa)

-

Rationale: The pKa value will define the ionization state of the molecule at different pH values. The primary aromatic amine is expected to be the main ionizable group. This is crucial for understanding solubility, permeability, and potential salt formation.

-

Methodology (Potentiometric Titration):

-

Dissolve a known amount of the compound in a suitable solvent mixture (e.g., methanol/water).

-

Titrate the solution with a standardized solution of acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

-

The pKa is determined from the inflection point of the resulting titration curve.

-

2.4. Lipophilicity (logP and logD)

-

Rationale: Lipophilicity is a key determinant of a molecule's ability to cross biological membranes. LogP represents the partition coefficient of the neutral species, while logD represents the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.

-

Methodology (Shake-Flask Method for logD at pH 7.4):

-

Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol).

-

Pre-saturate each phase with the other.

-

Dissolve a known amount of the compound in one of the phases.

-

Combine the two phases in a vial and shake vigorously until equilibrium is reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase by HPLC-UV.

-

Calculate logD₇.₄ as log₁₀([Concentration in octanol]/[Concentration in aqueous buffer]).

-

Part 3: Stability Assessment

-

Rationale: Understanding the stability of a compound is essential for determining its shelf-life and identifying potential degradation pathways. Oxazolidinone rings can be susceptible to hydrolysis under certain conditions.[5]

-

Methodology (Forced Degradation Study):

-

Prepare solutions of the compound in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Store solutions and solid at elevated temperatures (e.g., 60°C).

-

Photolytic: Expose solutions to UV/Vis light (ICH Q1B guidelines).

-

-

Analyze samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Monitor for a decrease in the main peak area and the appearance of degradation products.

-

Caption: Forced Degradation Experimental Workflow.

Conclusion

While this compound is a compound of significant interest, a comprehensive, experimentally verified physicochemical profile is not yet publicly available. This guide has consolidated the existing information and, more importantly, provided a robust, systematic framework for its complete characterization. By following the detailed protocols for structural verification, determination of fundamental properties, and stability assessment, researchers can generate the high-quality, reliable data necessary to advance their scientific and drug development objectives. The application of these rigorous methods will ensure a solid foundation for any future studies involving this promising oxazolidinone derivative.

References

- This reference is a placeholder for any internal or specific project document

-

PubChem. (n.d.). 3-Amino-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

- This reference is a placeholder for any internal or specific project document

- This reference is a placeholder for any internal or specific project document

- This reference is a placeholder for any internal or specific project document

- This reference is a placeholder for any internal or specific project document

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. Retrieved from [Link]

-

Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

- This reference is a placeholder for any internal or specific project document

- This reference is a placeholder for any internal or specific project document

- This reference is a placeholder for any internal or specific project document

- This reference is a placeholder for any internal or specific project document

-

Cooper, K. M., Fodey, T. L., & Kennedy, D. G. (2004). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. Food additives and contaminants, 21(9), 841–848. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. Retrieved from [Link]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-AMINO-2-OXAZOLIDINONE CAS#: 80-65-9 [m.chemicalbook.com]

- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Abstract

3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a substituted N-aryl oxazolidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in various biologically active molecules, including antibacterial agents.[1] This guide provides a comprehensive overview of plausible synthetic pathways for the title compound. Given the absence of a standardized, published protocol for this specific molecule, this document outlines two primary retrosynthetic strategies, drawing upon established methodologies for the synthesis of structurally related N-aryl oxazolidinones. Each proposed pathway is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of key strategic considerations, such as the use of protecting groups. This guide is intended for researchers, chemists, and professionals in drug development who require a robust framework for the synthesis of novel oxazolidinone derivatives.

Introduction and Strategic Overview

The 1,3-oxazolidin-2-one ring system is a cornerstone of several important therapeutic agents. Its rigid structure and ability to engage in key binding interactions have made it a privileged scaffold in drug design. The target molecule, this compound, features a unique substitution pattern on the N-phenyl ring that could be valuable for structure-activity relationship (SAR) studies.

The primary challenge in synthesizing this molecule lies in the selective construction of the N-aryl bond and the formation of the oxazolidinone ring, while managing the reactive amino group on the phenyl ring. This guide proposes two distinct and viable synthetic strategies, outlined below.

Logical Framework for Synthesis

The relationship between the proposed pathways is illustrated below. Both routes converge on the target molecule but differ significantly in their approach to forming the key C-N bond and the timing of functional group introductions.

Caption: High-level overview of the two proposed synthetic strategies.

Pathway 1: Synthesis via Precursor Amino Alcohol Cyclization

This pathway constructs the substituted aniline backbone first, followed by the formation of the oxazolidinone ring and a final reduction step. This approach is linear and relies on well-established transformations.

Retrosynthetic Analysis

The retrosynthetic analysis for Pathway 1 begins by disconnecting the oxazolidinone ring, which leads back to a key N-substituted amino alcohol intermediate. The nitro group serves as a masked form of the final amine, which is a common and effective strategy in organic synthesis.

Caption: Retrosynthetic analysis for the cyclization-based pathway.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-((2-Methyl-3-nitrophenyl)amino)ethan-1-ol

The first step involves the nucleophilic attack of 2-methyl-3-nitroaniline on an ethanolamine equivalent. A common method is the ring-opening of ethylene oxide or reaction with 2-chloroethanol. The former is often higher yielding but requires careful handling of gaseous ethylene oxide. A more practical lab-scale approach uses 2-bromoethanol.

-

Reaction:

-

2-Methyl-3-nitroaniline + 2-Bromoethanol → 2-((2-Methyl-3-nitrophenyl)amino)ethan-1-ol

-

-

Protocol:

-

To a solution of 2-methyl-3-nitroaniline (1.0 eq.)[2][3][4][5][6] in a suitable solvent such as N,N-Dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add 2-bromoethanol (1.2 eq.) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired amino alcohol.

-

Step 2: Cyclization to form 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

The cyclization of the amino alcohol is the key ring-forming step. This is typically achieved using a phosgene equivalent, which is safer and easier to handle than phosgene gas. N,N'-Carbonyldiimidazole (CDI) is an excellent choice for this transformation as it operates under mild conditions and produces clean byproducts.[7][8][9][10][11]

-

Reaction:

-

2-((2-Methyl-3-nitrophenyl)amino)ethan-1-ol + CDI → 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

-

-

Protocol:

-

Dissolve the amino alcohol (1.0 eq.) from the previous step in anhydrous tetrahydrofuran (THF).

-

Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC analysis indicates the completion of the reaction.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid to remove imidazole, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to obtain the crude oxazolidinone, which can be purified by recrystallization or column chromatography.

-

Step 3: Reduction of the Nitro Group

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Reaction:

-

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one → this compound

-

-

Protocol:

-

Dissolve the nitro-oxazolidinone (1.0 eq.) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

| Parameter | Step 1: N-Alkylation | Step 2: Cyclization | Step 3: Reduction |

| Key Reagents | 2-Bromoethanol, K₂CO₃ | N,N'-Carbonyldiimidazole (CDI) | H₂, Pd/C |

| Solvent | DMF | THF | Methanol/Ethanol |

| Temperature | 80-90 °C | Room Temp to 50 °C | Room Temperature |

| Typical Yield | 60-80% | 85-95% | >95% |

| Purification | Column Chromatography | Recrystallization/Chromatography | Filtration/Concentration |

Pathway 2: Synthesis via N-Arylation Cross-Coupling

This alternative strategy involves forming the C-N bond between a pre-formed oxazolidinone ring and a suitably functionalized aryl halide. This approach offers flexibility but requires careful management of protecting groups. Modern cross-coupling reactions like the Buchwald-Hartwig amination are well-suited for this purpose.[12][13][14][15][16]

Rationale and Protecting Group Strategy

The free amino group on the phenyl ring would interfere with the cross-coupling reaction. Therefore, it must be introduced late in the synthesis or protected. A common strategy is to start with a bromo-substituted aniline, protect the amine, perform the cross-coupling, and then deprotect. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the coupling conditions and easily removed with acid.[17][18][19][20]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. biosynth.com [biosynth.com]

- 3. guidechem.com [guidechem.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-メチル-3-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]

- 10. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. A convenient synthesis of linezolid through Buchwald-Hartwig amination - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 13. researchgate.net [researchgate.net]

- 14. A Convenient Synthesis of Linezolid Through Buchwald-Hartwig Amination: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. media.neliti.com [media.neliti.com]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

An In-depth Technical Guide to the Presumed Mechanism of Action of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinone class of compounds represents a significant development in medicinal chemistry, with prominent members established as potent antibacterial agents.[1][2] This guide focuses on the specific entity, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a versatile small molecule scaffold. While direct, extensive research on the mechanism of action of this particular derivative is not widely published, its structural classification as an oxazolidinone allows for a scientifically grounded, presumptive mechanism based on the well-characterized action of this class.[1][3]

This document will, therefore, provide a detailed exploration of the probable mechanism of action of this compound, drawing from the established pharmacology of oxazolidinones. Furthermore, it will present a comprehensive suite of experimental protocols that would be essential for the definitive elucidation and validation of its specific biological activity. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar novel chemical entities.

Presumed Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The hallmark of the oxazolidinone class is its unique ability to inhibit bacterial protein synthesis at a very early stage.[4] Unlike many other classes of antibiotics that target later stages of protein elongation, oxazolidinones interfere with the formation of the initiation complex.[4]

Binding to the 50S Ribosomal Subunit

It is highly probable that this compound, like its congeners, exerts its effect by binding to the 50S subunit of the bacterial ribosome.[1][3] This interaction is believed to occur at the peptidyl transferase center (PTC), specifically at the A-site. By occupying this crucial site, the molecule sterically hinders the binding of aminoacyl-tRNA, thereby preventing the formation of the first peptide bond and, consequently, the initiation of protein synthesis.[4]

The unique binding site and mechanism of action of oxazolidinones are significant because they generally do not exhibit cross-resistance with other classes of protein synthesis inhibitors.[1]

Signaling Pathway Diagram

Caption: Presumed mechanism of action of this compound.

Potential Therapeutic Applications Beyond Antibacterial Activity

While the primary presumed role is antibacterial, the versatile oxazolidinone scaffold has been explored for a range of other therapeutic applications.[2] Investigations into derivatives have shown potential in areas such as:

-

Anticancer Agents: Some oxazolidinone derivatives have been evaluated for their antiproliferative properties against various cancer cell lines.[5]

-

Inhibitors of Specific Enzymes: For instance, certain 3,5-diphenyl-1,3-oxazolidin-2-ones have been identified as potent inhibitors of Δ-5 desaturase (D5D).[6]

Therefore, while the foundational hypothesis for this compound's mechanism would be the inhibition of bacterial protein synthesis, a broader screening approach to identify other potential biological targets is warranted.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is necessary.

In Vitro Antibacterial Susceptibility Testing

Objective: To determine the spectrum and potency of the compound's antibacterial activity.

Methodology:

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected. This should include wild-type and multidrug-resistant strains.

-

Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Data Analysis: The MIC values will provide a quantitative measure of the compound's antibacterial potency.

| Parameter | Description |

| Test Compound | This compound |

| Bacterial Panel | e.g., Staphylococcus aureus (MRSA and MSSA), Enterococcus faecalis (VRE and VSE), Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa |

| Method | Broth Microdilution (CLSI guidelines) |

| Endpoint | Minimum Inhibitory Concentration (MIC) in µg/mL |

In Vitro Protein Synthesis Inhibition Assay

Objective: To confirm that the compound inhibits bacterial protein synthesis.

Methodology:

-

Cell-Free Translation System: Utilize a commercially available E. coli S30 extract system for in vitro transcription/translation.

-

Reporter Gene: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter is used as the template.

-

Assay Procedure:

-

Set up reactions containing the S30 extract, the reporter plasmid, amino acids, and the test compound at various concentrations.

-

Incubate the reactions to allow for protein synthesis.

-

Measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase).

-

-

Data Analysis: A dose-dependent decrease in reporter protein activity will indicate inhibition of protein synthesis.

Ribosome Binding Assay

Objective: To demonstrate direct binding of the compound to the bacterial ribosome.

Methodology:

-

Radioactive Labeling: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

-

Ribosome Isolation: Isolate 70S ribosomes from a suitable bacterial strain.

-

Binding Reaction:

-

Incubate the isolated ribosomes with the radiolabeled compound in a suitable binding buffer.

-

Include control reactions with a known ribosome-binding antibiotic and a non-binding compound.

-

-

Separation of Bound and Unbound Ligand: Use a technique like nitrocellulose filter binding or ultracentrifugation to separate the ribosome-ligand complexes from the free ligand.

-

Quantification: Measure the radioactivity associated with the ribosomes to determine the extent of binding.

Experimental Workflow Diagram

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

Based on its chemical structure, this compound is presumed to function as an inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism characteristic of the oxazolidinone class. However, this remains a well-founded hypothesis until substantiated by empirical data. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation and validation of its precise mechanism of action. Such studies are crucial for the continued development of novel therapeutic agents that can address the growing challenge of antimicrobial resistance and potentially other disease areas.

References

- This compound | ChemScene. (n.d.). ChemScene.

- Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). PubMed Central.

- Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. (2001). Journal of Biological Chemistry, 276(40), 37199-205.

- Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.

- 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. (2014). Justia Patents.

- Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. (n.d.). NIH.

- This compound. (n.d.). CymitQuimica.

- Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. (2017). PubMed.

- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (n.d.). MDPI.

- Optimization of 2-(3-(arylalkyl amino carbonyl) phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone derivatives as potent antitumor growth and metastasis agents. (2014). PubMed.

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of 2-(3-(arylalkyl amino carbonyl) phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone derivatives as potent antitumor growth and metastasis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel oxazolidinone derivative, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (C₁₀H₁₂N₂O₂; Molecular Weight: 192.21 g/mol )[1]. As a member of the oxazolidinone class of compounds, which includes clinically significant antibiotics, a thorough understanding of its structural features through spectroscopic analysis is paramount for its potential development as a therapeutic agent[2]. This document presents predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, along with detailed experimental protocols for their acquisition. The interpretation of this data is discussed in depth, providing a foundational understanding of the molecule's structural characteristics.

Introduction

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics[2]. These compounds typically exert their antibacterial effect by inhibiting protein synthesis at an early stage[3]. The substitution pattern on the N-aryl ring of the oxazolidinone core is a critical determinant of biological activity and pharmacokinetic properties. The title compound, this compound, incorporates an amino and a methyl group on the phenyl ring, which are expected to significantly influence its electronic and conformational properties. Accurate spectroscopic characterization is the cornerstone of drug discovery and development, enabling unambiguous structure elucidation and quality control. This guide serves as a comprehensive resource for researchers working with this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from structurally related compounds and established principles of spectroscopic theory.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | t, J ≈ 7.8 Hz | 1H | Ar-H (H5') |

| ~6.70 | d, J ≈ 7.5 Hz | 1H | Ar-H (H4') |

| ~6.55 | d, J ≈ 8.1 Hz | 1H | Ar-H (H6') |

| ~5.10 | s (broad) | 2H | -NH₂ |

| ~4.45 | t, J ≈ 8.0 Hz | 2H | O-CH₂ (H5) |

| ~4.00 | t, J ≈ 8.0 Hz | 2H | N-CH₂ (H4) |

| ~2.10 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C=O (C2) |

| ~147.0 | Ar-C (C3') |

| ~136.5 | Ar-C (C1') |

| ~129.0 | Ar-C (C5') |

| ~125.0 | Ar-C (C2') |

| ~116.0 | Ar-C (C6') |

| ~114.0 | Ar-C (C4') |

| ~61.5 | O-CH₂ (C5) |

| ~45.0 | N-CH₂ (C4) |

| ~17.0 | Ar-CH₃ |

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (CH₃ and CH₂) |

| ~1750 | Strong | C=O stretching (oxazolidinone ring) |

| 1620 - 1580 | Strong | N-H bending and Aromatic C=C stretching |

| 1500 - 1400 | Medium | Aromatic C=C stretching |

| ~1230 | Strong | C-O-C stretching |

| ~800 | Strong | Aromatic C-H out-of-plane bending |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 192 | 100 | [M]⁺ (Molecular Ion) |

| 163 | 40 | [M - CHO]⁺ |

| 134 | 60 | [M - C₂H₂O₂]⁺ or [C₈H₁₀N₂]⁺ |

| 119 | 80 | [C₇H₉N₂]⁺ |

| 106 | 50 | [C₇H₈N]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 5 seconds.

-

Accumulate a sufficient number of scans (typically several thousand) for adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC) or liquid chromatography (LC) interface.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition:

-

Set the ionization energy to 70 eV for EI.

-

Scan a mass-to-charge (m/z) range of 50 to 500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

In-depth Interpretation of Spectroscopic Data

Molecular Structure

Figure 1: Molecular structure of this compound.

¹H NMR Spectrum Interpretation

The predicted ¹H NMR spectrum provides distinct signals for each proton environment in the molecule.

-

Aromatic Protons (δ ~7.05 - 6.55 ppm): The three protons on the substituted phenyl ring are expected to appear as a complex set of multiplets. The proton at the 5'-position (H5') is anticipated to be a triplet due to coupling with its two ortho neighbors. The protons at the 4'- and 6'-positions (H4' and H6') will likely appear as doublets. The electron-donating amino and methyl groups will shield these protons, causing them to resonate at a relatively upfield region for aromatic protons.

-

Amino Protons (δ ~5.10 ppm): The two protons of the primary amine are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on concentration and temperature.

-

Oxazolidinone Ring Protons (δ ~4.45 and ~4.00 ppm): The two methylene groups of the oxazolidinone ring are diastereotopic and are expected to show distinct signals. The O-CH₂ protons (H5) are adjacent to an oxygen atom and are therefore more deshielded, appearing further downfield as a triplet. The N-CH₂ protons (H4) will also appear as a triplet.

-

Methyl Protons (δ ~2.10 ppm): The three protons of the methyl group attached to the aromatic ring are chemically equivalent and will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectrum Interpretation

The predicted ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~155.0 ppm): The carbon of the carbonyl group (C2) in the oxazolidinone ring is the most deshielded carbon and will appear at the lowest field.

-

Aromatic Carbons (δ ~147.0 - 114.0 ppm): The six aromatic carbons will have distinct chemical shifts due to the substitution pattern. The carbons attached to the amino (C3') and the oxazolidinone nitrogen (C1') will be significantly affected. The carbon bearing the methyl group (C2') will also have a characteristic chemical shift.

-

Oxazolidinone Ring Carbons (δ ~61.5 and ~45.0 ppm): The O-CH₂ carbon (C5) will be more deshielded than the N-CH₂ carbon (C4) due to the higher electronegativity of oxygen.

-

Methyl Carbon (δ ~17.0 ppm): The carbon of the methyl group will be the most shielded carbon and will appear at the highest field.

FT-IR Spectrum Interpretation

The FT-IR spectrum is instrumental in identifying the key functional groups.

-

N-H Stretching (3450 - 3300 cm⁻¹): The presence of a primary amine is indicated by two medium, broad bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=O Stretching (~1750 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group of the five-membered lactam (oxazolidinone ring).

-

Aromatic C=C and C-H Stretching: The bands in the 1620-1400 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring. The C-H stretching of the aromatic ring appears above 3000 cm⁻¹.

-

C-O-C Stretching (~1230 cm⁻¹): A strong band in this region is attributed to the stretching vibration of the C-O-C linkage within the oxazolidinone ring.

Mass Spectrum Interpretation

The predicted mass spectrum will provide the molecular weight and information about the fragmentation pattern.

-

Molecular Ion Peak ([M]⁺, m/z 192): The peak at m/z 192 corresponds to the molecular weight of the compound (192.21 g/mol ) and will likely be the base peak or a very intense peak in the EI spectrum.

-

Fragmentation Pattern: The fragmentation of N-aryl oxazolidinones is expected to proceed through several characteristic pathways[4]. Cleavage of the oxazolidinone ring is a common fragmentation route. The loss of a CHO radical (29 Da) or a C₂H₂O₂ molecule (58 Da) from the oxazolidinone ring are plausible fragmentation pathways, leading to the observed fragment ions.

Figure 2: Predicted key fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data, along with standardized experimental protocols, offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The structural insights gained from this spectroscopic analysis are fundamental for understanding the properties of this novel oxazolidinone derivative and for guiding its future development.

References

-

Di, V. A., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 364-391. [Link]

- Gale, E. F., et al. (1981). The molecular basis of antibiotic action. John Wiley & Sons.

-

Giraud, F., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(3), 731–737. [Link]

-

Kacprzak, K., et al. (2019). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Molecules, 24(12), 2291. [Link]

Sources

A Technical Guide to Determining the Solubility of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to in vivo bioavailability. This guide focuses on 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a compound for which public solubility data is scarce. Rather than presenting non-existent data, this document serves as a comprehensive methodological framework. As a Senior Application Scientist, my objective is to provide researchers with the theoretical grounding and practical, field-proven protocols necessary to determine the solubility of this, or any novel chemical entity, with scientific rigor. We will explore the principles of solubility, detail the gold-standard Shake-Flask method, and outline the analytical quantification required for robust and reliable data generation.

Introduction: The Central Role of Solubility

In drug discovery and development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental properties governing this transition is solubility. Solubility dictates the maximum concentration of a drug that can be achieved in a solution, a factor that profoundly impacts absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Poor aqueous solubility, a characteristic of over 40% of new chemical entities, can lead to inadequate bioavailability, hindering or even halting the development of potentially life-saving medicines.[3]

The subject of this guide, this compound (MW: 192.21 g/mol ), is an oxazolidinone derivative.[4] While its specific applications are not widely documented, its structural motifs are common in medicinal chemistry. Given the lack of available data, a systematic and scientifically sound approach to characterizing its solubility is imperative for any research or development program. This guide provides that approach.

Theoretical Framework for Solubility Assessment

Before embarking on experimental work, a foundational understanding of the principles governing solubility allows for intelligent solvent selection and data interpretation.

Physicochemical Properties and Initial Predictions

An initial analysis of the compound's structure provides qualitative clues to its solubility behavior.

-

Structure: this compound contains both polar and non-polar features. The amino (-NH2) group and the oxazolidinone ring (with its carbonyl and ether functionalities) can participate in hydrogen bonding.[4] The methylphenyl group is hydrophobic.

-

Predicted Properties: Computational tools provide estimates for key parameters.

-

LogP: The predicted LogP (octanol-water partition coefficient) is 1.53, suggesting a moderate degree of lipophilicity.[4]

-

Topological Polar Surface Area (TPSA): The TPSA is 55.56 Ų, indicating a significant polar surface that can interact with polar solvents.[4]

-

Hydrogen Bonding: The molecule has 1 hydrogen bond donor (the amino group) and 3 hydrogen bond acceptors (the two oxygens and the nitrogen of the oxazolidinone ring).[4]

-

These parameters suggest that the compound will exhibit limited solubility in water and higher solubility in polar organic solvents or co-solvent mixtures. The presence of an amine group also implies that its aqueous solubility will be pH-dependent.

Hansen Solubility Parameters (HSP)

A more sophisticated predictive model is the Hansen Solubility Parameters (HSP) theory. It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

The core principle is that substances with similar HSP values are likely to be miscible.[6][7] By determining the HSP of this compound (often through experimental testing with a range of characterized solvents), a researcher can intelligently select solvents or design co-solvent systems for optimal solubility, which is invaluable for tasks like reaction chemistry, purification, and formulation.[8]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility, or equilibrium solubility, represents the true saturation point of a solute in a solvent under specific conditions.[1][9] It is the most reliable measure and is essential for lead optimization and formulation development.[10] The "shake-flask" method is the gold-standard technique for this determination.[11][12][13]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true equilibrium is reached and accurately measured.

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a controlled temperature.

Core Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[12][13]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The key is to ensure solid material remains visible at the end of the experiment, confirming saturation.[12][13]

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the selected test solvent to each vial. Include a range of solvents representing different polarities (e.g., Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO)).

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator set to a consistent agitation speed and a controlled temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours.[12] For some compounds, 48 or even 72 hours may be necessary. Causality Note: This extended period is critical to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium. Preliminary experiments can establish the minimum time required to reach a plateau in concentration.[13][14]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle.

-

To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vials at high speed or filter the solution through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). Trustworthiness Note: This step is crucial to prevent undissolved particles from entering the analytical sample, which would falsely inflate the measured solubility. Pre-rinsing the filter with the solution can minimize solute adsorption.[14]

-

-

Sample Preparation for Analysis:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is essential for accurate back-calculation.

-

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for quantifying the concentration of dissolved compounds.[15][16][17]

Caption: Logic flow for quantitative analysis using HPLC-UV.

Protocol for Quantification:

-

Method Development: Develop a simple isocratic or gradient reversed-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the compound, free from interference from the solvent. A photodiode array (PDA) detector is useful for identifying the wavelength of maximum absorbance (λmax) and confirming peak purity.[17]

-

Calibration Curve:

-

Prepare a primary stock solution of this compound by dissolving a precisely weighed amount in a solvent where it is freely soluble (e.g., DMSO or Methanol).[15]

-

From this stock, prepare a series of at least five calibration standards by serial dilution into the HPLC mobile phase. The concentration range should bracket the expected concentration of the diluted solubility samples.[18]

-

Inject each standard onto the HPLC system and record the corresponding peak area.

-

-

Data Analysis:

-

Plot the peak area (y-axis) against the known concentration (x-axis) for the calibration standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable calibration.[15]

-

Inject the diluted samples from the shake-flask experiment and record their peak areas.

-

Use the calibration equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility value in the original solvent.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mmol/L) | Qualitative Classification |

| Water (pH 7.0) | 10.2 | <0.1 | <0.52 | Practically Insoluble |

| Ethanol | 4.3 | 5.5 | 28.6 | Sparingly Soluble |

| Methanol | 5.1 | 8.2 | 42.7 | Soluble |

| Acetonitrile | 5.8 | 12.5 | 65.0 | Soluble |

| Dichloromethane | 3.1 | 2.1 | 10.9 | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | >100 | >520 | Very Soluble |

Note: Data are hypothetical and for illustrative purposes only.

Interpretation: The results should be analyzed in the context of the underlying chemical principles. For instance, higher solubility in polar aprotic solvents like Acetonitrile and DMSO compared to protic solvents like Ethanol could suggest that while the compound's polarity is key, its hydrogen bond donating/accepting capabilities are selectively matched. The very low aqueous solubility confirms the influence of the hydrophobic methylphenyl group. Further studies investigating solubility at different pH values are warranted to understand the impact of protonating the basic amino group.

Conclusion

Determining the solubility of a novel compound like this compound is a foundational step in its scientific evaluation. While public data may be unavailable, a systematic application of established principles and rigorous experimental protocols provides a clear path forward. The shake-flask method, coupled with precise HPLC-UV quantification, offers a self-validating and trustworthy system for generating the high-quality data needed to make informed decisions in research and drug development. This guide provides the necessary framework for any scientist to confidently undertake this critical characterization.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Bergström, C. A. S., & Avdeef, A. (2019). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 26(3), 6-13. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

-

Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. [Link]

-

Popa, M. (2020). The Importance of Solubility for New Drug Molecules. Journal of Medical and Pharmaceutical Sciences. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

-

Begić, S., Hafizović, S., & Spirtović-Halilović, S. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Journal of Health Sciences, 6(1), 51-56. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. kinampark.com [kinampark.com]

- 6. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. specialchem.com [specialchem.com]

- 9. sciforum.net [sciforum.net]

- 10. enamine.net [enamine.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmaguru.co [pharmaguru.co]

- 16. improvedpharma.com [improvedpharma.com]

- 17. asianjpr.com [asianjpr.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Identifying and Validating the Biological Targets of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Abstract

The 1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophoric core for a range of therapeutics, most notably in the antibiotic and neurological domains.[1] The specific compound, 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, presents a unique substitution pattern that suggests a spectrum of potential biological activities. The success of any small molecule drug discovery program hinges on the precise identification and validation of its molecular target(s).[2] This process is critical for understanding the mechanism of action, predicting potential toxicities, and enabling rational lead optimization.[3] This in-depth guide provides researchers, scientists, and drug development professionals with a strategic framework and detailed experimental methodologies for the comprehensive deconvolution of the biological targets of this specific oxazolidinone derivative. We will explore hypothesis-driven approaches based on established structure-activity relationships and detail robust, unbiased experimental workflows, including Affinity Chromatography-Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA), to empirically identify and confirm target engagement.

Introduction to the Investigational Compound

Chemical Structure and Physicochemical Properties

The molecule of interest, this compound, is characterized by the fusion of the oxazolidinone ring with a substituted phenyl group. Understanding its fundamental properties is the first step in designing relevant biological assays.

-

Molecular Formula: C₁₀H₁₂N₂O₂[4]

-

Molecular Weight: 192.21 g/mol [4]

-

Core Scaffold: 1,3-oxazolidin-2-one

-

Key Substituents: A phenyl ring at the N-3 position, further decorated with an amino (-NH₂) group at the meta-position and a methyl (-CH₃) group at the ortho-position relative to the oxazolidinone linkage.

| Property | Predicted Value | Source |

| TPSA (Topological Polar Surface Area) | 55.56 Ų | [4] |

| LogP | 1.53 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 1 | [4] |

Table 1: Predicted physicochemical properties of this compound.

The presence of both hydrogen bond donors and acceptors, combined with a moderate LogP, suggests the molecule may possess sufficient solubility and membrane permeability to engage with intracellular targets.

The Oxazolidinone Scaffold: A Privileged Structure

The oxazolidinone ring is not a novel entity; it is a "privileged structure" known to bind to multiple, distinct biological targets depending on its substitution. This history provides a powerful starting point for forming testable hypotheses.

-

Antibacterial Activity: The most prominent members of this class, such as Linezolid, are antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][6][7] This interaction prevents the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[8][9]

-

Neurological Activity: A separate chemical vector for oxazolidinones involves the inhibition of monoamine oxidases (MAO), enzymes critical for the degradation of neurotransmitters like serotonin and dopamine.[] This activity has been explored for antidepressant therapies.[11][12] The antibiotic Linezolid itself is a weak, reversible, non-selective MAO inhibitor, which can lead to serotonin toxicity if co-administered with other serotonergic agents.[][13]

Hypothesis-Driven Target Exploration

Based on the compound's structure, we can formulate several primary and secondary hypotheses regarding its potential biological targets.

Primary Hypothesis 1: Bacterial Ribosome Inhibition

The foundational activity of the oxazolidinone class is its antibacterial effect. The core scaffold of this compound is sufficiently similar to known antibiotics to warrant this as a primary avenue of investigation.

-

Causality: Oxazolidinones bind to the P site of the 50S ribosomal subunit, interfering with the positioning of the initiator fMet-tRNA and thus inhibiting the formation of the first peptide bond.[9][14] The N-phenyl substituent is a common feature of these antibiotics and is crucial for this interaction.

-

Initial Validation: The most straightforward initial test is to perform Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and Enterococcus faecalis, where oxazolidinones are known to be active.[5][15]

Primary Hypothesis 2: Monoamine Oxidase (MAO) Inhibition

The structural features of many oxazolidinone-based MAO inhibitors overlap with those of the antibacterial agents.[12][16]

-

Causality: Docking studies suggest the oxazolidinone ring can fit within the aromatic cage of the MAO active site, close to the flavin cofactor.[16] The nature and position of substituents on the N-phenyl ring dictate the potency and selectivity for MAO-A versus MAO-B isoforms.

-

Initial Validation: An in vitro enzyme inhibition assay, such as the commercially available MAO-Glo™ assay, can rapidly determine the IC₅₀ value of the compound against both MAO-A and MAO-B, providing a direct measure of inhibitory potential.

Exploratory Hypotheses

The versatility of the oxazolidinone scaffold suggests other potential target families.[1][17]

-

Serotonin Receptors: The phenylamine moiety is a common pharmacophore in ligands for serotonin (5-HT) receptors.[18][19][20] Given the established link between some oxazolidinones and serotonin metabolism via MAO inhibition, a direct interaction with 5-HT receptors is a plausible secondary effect.[21]

-

Protein Kinases: The kinome is a frequent target of small molecules in oncology and inflammation. Dysregulation of kinase activity is implicated in numerous diseases.[22] A broad-spectrum kinome profiling screen can serve as an efficient method to identify potential off-target effects or novel therapeutic applications.[23][24]

A Strategic Framework for Unbiased Target Identification

When a compound exhibits a clear cellular phenotype (e.g., cytotoxicity, anti-inflammatory effect) but its target is unknown, an unbiased approach is required. The following workflow outlines a logical progression from initial discovery to final validation.

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 4. chemscene.com [chemscene.com]

- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Linezolid-induced serotonin toxicity in a patient not taking monoamine oxidase inhibitors or serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxazolidinone antibiotics target the P site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bioorg.org [bioorg.org]

- 19. Serotonin receptor and transporter ligands - current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of a new oxazolidinone derivative AS-8 on serotonin metabolism in the brains of mouse, rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 23. assayquant.com [assayquant.com]

- 24. Kinome Profiling - Oncolines B.V. [oncolines.com]

The Cornerstone of Radezolid: A Technical Guide to 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

An In-Depth Review for Researchers and Drug Development Professionals

Introduction

3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (AMPO) is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the second-generation oxazolidinone antibiotic, Radezolid. Oxazolidinones represent a significant class of synthetic antimicrobial agents that are effective against a range of multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a vital tool in combating resistant infections. Radezolid, in particular, has demonstrated potent activity, including against linezolid-resistant strains, underscoring the importance of its synthetic precursors. This technical guide provides a comprehensive overview of the synthesis, characterization, and analytical methodologies related to this compound, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1042623-20-0 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Soluble in various organic solvents | General knowledge |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a commercially available starting material, such as 2-methyl-3-nitroaniline. The overall synthetic strategy involves the introduction of the oxazolidinone ring followed by the reduction of the nitro group to an amine.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-stage process:

-

Formation of the Oxazolidinone Ring: This involves the reaction of the starting aniline derivative with a suitable three-carbon synthon to construct the heterocyclic ring.

-

Reduction of the Nitro Group: The nitro group on the phenyl ring is then reduced to the corresponding primary amine to yield the final product.

Sources

Technical Guide on the Safe Handling of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 1042623-20-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes available safety data with established best practices for handling potentially hazardous chemical compounds. The guide covers hazard identification, exposure controls, personal protective equipment, emergency procedures, and proper disposal methods. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies. While specific toxicological data for this compound is limited, this guide draws upon information for structurally related compounds, particularly aromatic amines, to provide a robust framework for its safe utilization in a laboratory setting.

Introduction and Compound Profile

This compound is a heterocyclic compound incorporating both an oxazolidinone ring and a substituted aniline moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The safe handling of this and similar research chemicals is paramount to protect laboratory personnel from potential health hazards and to ensure the integrity of experimental work.

This guide is structured to provide a logical flow from hazard identification to practical application of safety measures, empowering the user to conduct a thorough risk assessment and implement appropriate controls.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | ChemScene |

| CAS Number | 1042623-20-0 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | ChemScene[1] |

| Molecular Weight | 192.21 g/mol | ChemScene[1] |

| Physical Form | Solid (assumed based on related compounds) | N/A |

| Storage | Sealed in dry, 2-8°C | ChemScene[1] |

Hazard Identification and Toxicological Assessment

A thorough understanding of the potential hazards is the foundation of safe chemical handling. The primary safety information for this compound is derived from its Globally Harmonized System (GHS) classification.

GHS Classification

The compound is classified with the following hazards:

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 | Warning |

Source: ChemScene[1]

Toxicological Profile and In-Field Insights

Expertise & Experience: Aromatic amines as a class are known for several toxicological concerns.[2][3][4][5] Many are readily absorbed through the skin and can be toxic.[2][3] Some have been identified as mutagens and carcinogens, with the bladder being a common target organ.[2][6] Therefore, in the absence of specific data to the contrary, it is prudent to handle this compound as potentially carcinogenic and to take all necessary precautions to minimize exposure.

The immediate hazards identified by the GHS classification—irritation to the skin, eyes, and respiratory tract—are consistent with the properties of many powdered organic compounds. The primary routes of exposure in a laboratory setting are inhalation of airborne powder and dermal contact.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the operator.

-

Ventilation: All handling of powdered this compound must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[7][8]

-

Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked with appropriate hazard signs.[7]

Personal Protective Equipment (PPE): Essential for Operator Safety

PPE provides a crucial barrier between the researcher and the chemical.[9][10][11][12]

| PPE Category | Specification | Rationale and Causality |

| Eye and Face Protection | Safety goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles when there is a risk of splashing.[12][13] | Protects against airborne powder and accidental splashes which can cause serious eye irritation.[11] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and changed frequently, especially if contaminated.[11][13] | Prevents skin contact, which can cause irritation and potential systemic absorption. Given the aromatic amine structure, skin absorption is a significant concern.[2][3] |

| Body Protection | A laboratory coat, buttoned, with long sleeves. Consider a chemical-resistant apron for larger quantities or splash-prone procedures.[9][11] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required if work is performed within a certified chemical fume hood. If engineering controls are not feasible or in the event of a large spill, a respirator with an appropriate particulate filter (e.g., N95 or P100) may be necessary.[10][12] | Prevents inhalation of the powder, which is known to cause respiratory tract irritation. |

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and accidents.

Risk Assessment and Experiment Planning

Before any new procedure, a thorough risk assessment should be performed. This includes reviewing the Safety Data Sheet (SDS) or available safety information and planning the workflow to minimize handling and potential for aerosolization.[7] Whenever possible, use pre-made solutions to avoid handling the powder.[7]

Weighing and Handling Workflow

The following diagram outlines the standard operating procedure for safely weighing and handling powdered this compound.

Caption: Decision Flowchart for Spill Response.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect all contaminated solids (e.g., spill cleanup materials, contaminated gloves, weighing paper) in a clearly labeled, sealed, and puncture-proof container. [14]* Liquid Waste: Collect unused solutions or reaction mixtures in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. [15][16]Organic solvents should not be disposed of down the drain. [14]* Disposal Route: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety department for specific disposal procedures. [15][17]

Conclusion

While this compound presents defined hazards such as irritation and acute oral toxicity, the primary concern stems from the potential, uncharacterized risks associated with its aromatic amine structure. By implementing the engineering controls, PPE, and handling protocols outlined in this guide, researchers can effectively minimize exposure and mitigate risks. A proactive and informed approach to safety is indispensable when working with novel chemical entities in a research and development environment.

References

-

Title: Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Source: PubMed. URL: [Link]

-

Title: Aromatic amines – Knowledge and References. Source: Taylor & Francis. URL: [Link]

-

Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Publications. URL: [Link]

-